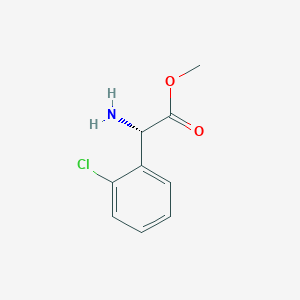

(S)-(+)-2-Chlorophenylglycine methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOZNRDJNWTPS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471702 | |

| Record name | (S)-(+)-2-Chlorophenylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-14-0 | |

| Record name | Methyl (αS)-α-amino-2-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-Chlorophenylglycine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (αS)-α-amino-2-chlorobenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/644E43P42U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-2-Chlorophenylglycine methyl ester CAS number and properties

An In-depth Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chiral intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary application in drug development, with a focus on the antiplatelet agent Clopidogrel.

Chemical Identification and Properties

This compound is a chiral compound essential for the stereospecific synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a chlorine-substituted phenyl ring and a stereocenter, makes it a valuable building block in medicinal chemistry.

CAS Number: 141109-14-0[1][2][3]

The compound is also frequently handled as its tartrate or hydrochloride salt to improve stability and facilitate handling.

-

This compound tartrate: CAS 141109-15-1

-

This compound hydrochloride: CAS 213018-92-9

A summary of the available physicochemical properties for the free base and its common salts is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Salts

| Property | This compound (Free Base) | This compound tartrate | This compound hydrochloride |

| Molecular Formula | C₉H₁₀ClNO₂[1] | C₁₃H₁₆ClNO₈ | C₉H₁₁Cl₂NO₂ |

| Molecular Weight | 199.63 g/mol [1] | 349.72 g/mol | 236.10 g/mol |

| Appearance | Not specified | White to Off-white solid[4] | Not specified |

| Melting Point | Data not available | Data not available | Not specified |

| Boiling Point | Data not available | 270.1 °C | Not specified |

| Solubility | Data not available | Soluble in polar solvents[1] | Not specified |

| Optical Activity | Dextrorotatory (+) | Dextrorotatory (+) | Dextrorotatory (+) |

| Storage Temperature | Not specified | +4°C[4] | Not specified |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step in the production of pharmaceuticals like Clopidogrel. Several methods have been developed, including chemical and chemo-enzymatic routes.

Chemical Synthesis via Esterification

A common method involves the direct esterification of (S)-2-chlorophenylglycine.

Methodology:

-

(S)-o-chlorophenylglycine is suspended in anhydrous methanol.

-

The mixture is cooled in an ice bath (0-5°C).

-

Thionyl chloride (SOCl₂) is added dropwise to the suspension.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (e.g., 5 hours) to ensure complete conversion.

-

The solvent is then removed by evaporation under reduced pressure.

-

The resulting crude product, this compound hydrochloride, can be further purified or used directly in subsequent steps.[4]

A workflow for this chemical synthesis is depicted below.

Caption: Chemical synthesis of the hydrochloride salt via esterification.

Chemo-enzymatic Synthesis

This method offers high enantioselectivity and is considered more environmentally friendly. It starts with the racemic (R,S)-2-chlorophenyl glycine.

Methodology:

-

Acylation: (R,S)-2-chlorophenyl glycine is first converted to (R,S)-N-phenylacetyl-2-chlorophenyl glycine.

-

Enzymatic Resolution: Immobilized penicillin acylase is used as a biocatalyst. This enzyme selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative to yield (S)-2-chlorophenyl glycine , leaving the (R)-enantiomer unreacted.[4][5]

-

Separation: The (S)-2-chlorophenyl glycine is separated from the unreacted (R)-N-phenylacetyl-2-chlorophenyl glycine.

-

Esterification: The purified (S)-2-chlorophenyl glycine is then esterified as described in the chemical synthesis section to produce the final product.[4][5]

-

Racemization and Recycling: The remaining (R)-N-phenylacetyl-2-chlorophenyl glycine can be racemized and recycled, improving the overall process efficiency.[5]

Below is a diagram illustrating the chemo-enzymatic synthesis process.

Caption: Chemo-enzymatic route for enantiomerically pure synthesis.

Application in Drug Development: Synthesis of Clopidogrel

This compound is a crucial chiral intermediate for the synthesis of the antiplatelet drug, Clopidogrel.[1][6] Clopidogrel is a prodrug that, once metabolized in the body, prevents blood clots by inhibiting platelet aggregation.

The synthesis of Clopidogrel involves the condensation of this compound with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The stereochemistry of the final drug molecule is determined by the (S)-configuration of the starting glycine derivative.

Biological Activity and Signaling Pathway of Clopidogrel

Clopidogrel itself is inactive. After oral administration, it is metabolized by hepatic cytochrome P450 enzymes into an active metabolite.[4] This active metabolite then irreversibly binds to the P2Y₁₂ subtype of ADP receptors on the surface of platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is the final common pathway for platelet aggregation. The overall effect is a reduction in the ability of platelets to clump together and form clots.[4]

The signaling pathway of Clopidogrel's active metabolite is visualized below.

Caption: Mechanism of action of Clopidogrel's active metabolite.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that the substance is for industrial use only.[1][2] While specific hazard statements for the free base are not consistently available, the tartrate salt is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Ventilation: Use only in a well-ventilated area. Avoid breathing dust, fumes, or gas.[7]

-

Handling: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[7]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician.[2]

Conclusion

This compound is a fundamentally important chiral building block in the pharmaceutical industry. Its primary role as a key intermediate in the synthesis of Clopidogrel highlights the significance of stereochemistry in drug design and efficacy. The development of efficient chemical and chemo-enzymatic synthesis routes has enabled the large-scale production of this essential compound, contributing to the availability of life-saving medications. Researchers and professionals involved in drug development should be familiar with the properties, synthesis, and handling of this compound to ensure its safe and effective use in the creation of new and improved therapeutics.

References

- 1. This compound tartrate | 141109-15-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. aksci.com [aksci.com]

(S)-(+)-2-Chlorophenylglycine methyl ester molecular weight and formula

An In-depth Technical Guide on (S)-(+)-2-Chlorophenylglycine Methyl Ester

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide focuses on the core molecular attributes of this compound.

This compound is a chiral compound utilized as an intermediate in the synthesis of various pharmaceuticals. A clear understanding of its molecular weight and formula is essential for stoichiometric calculations in synthetic procedures and for the characterization of resulting products.

The key molecular information for the base compound is summarized in the table below. It is important to distinguish the base ester from its common salt forms, such as the tartrate salt, which will have different molecular formulas and weights.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1][2] |

References

Chemical structure and stereochemistry of (S)-(+)-2-Chlorophenylglycine methyl ester

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical data of (S)-(+)-2-Chlorophenylglycine methyl ester, a key chiral intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Stereochemistry

This compound is a chiral amino acid ester. The core structure consists of a glycine backbone with a 2-chlorophenyl substituent at the alpha-carbon. The "(S)" designation indicates the absolute configuration at the chiral center, and the "(+)" signifies its dextrorotatory optical activity.

The presence of the chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence the molecule's conformation and reactivity. The stereochemical integrity of the chiral center is crucial for its primary application in the synthesis of stereospecific active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for this compound and its common salt forms is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-amino-2-(2-chlorophenyl)acetate | N/A |

| CAS Number | 141109-14-0 (ester); 141109-15-1 (hydrochloride salt); 141109-14-0 (tartrate salt) | [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4] |

| Molecular Weight | 199.63 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Optical Rotation | +88° (in methanol) for the tartrate salt | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Aromatic protons are expected in the downfield region. | [4] |

| ¹³C NMR | Carbonyl carbon signal is expected around 170 ppm. | [4] |

| IR Spectroscopy | Data not available in search results. | |

| Mass Spectrometry | Data not available in search results. |

Synthesis and Purification

This compound is typically synthesized via the esterification of (S)-(+)-2-chlorophenylglycine. The reaction is commonly carried out in methanol, facilitated by reagents such as thionyl chloride or sulfuric acid. The product is often isolated and purified as its hydrochloride or tartrate salt to enhance stability and facilitate handling.[4][6]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride [6]

-

To a suspension of (S)-(+)-2-chlorophenylglycine (18.6 g, 0.1 mol) in anhydrous methanol (200 ml), add thionyl chloride (14.5 ml) dropwise under an ice bath (0-5 °C).

-

After the addition is complete, stir the reaction mixture at room temperature for 5 hours.

-

Evaporate the solvent under reduced pressure at 60 °C.

-

Dry the resulting solid in vacuo to yield this compound hydrochloride.

Protocol 2: Conversion to the Free Ester [7]

-

Dissolve this compound hydrochloride in water.

-

Neutralize the solution to a pH of 8.0-10 with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain this compound as a weak yellow liquid.

Applications in Drug Development

The primary application of this compound is as a crucial chiral building block in the synthesis of the antiplatelet agent, Clopidogrel.[8] The specific (S)-configuration of this intermediate is essential for the therapeutic efficacy of the final drug product. It is also utilized in medicinal chemistry for the synthesis of other complex organic molecules and in studies involving enzyme inhibition and protein-ligand interactions.[4]

Visualizations

The following diagrams illustrate the synthesis and purification workflow for this compound.

Caption: Synthesis and Purification Workflow.

Caption: Key Chemical Transformations.

References

- 1. Glycine methyl ester hydrochloride(5680-79-5) 13C NMR spectrum [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. This compound tartrate | 141109-15-1 | Benchchem [benchchem.com]

- 6. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 8. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

Physical and chemical properties of (S)-(+)-2-Chlorophenylglycine methyl ester

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-(+)-2-Chlorophenylglycine methyl ester, a key chiral intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for its synthesis and application.

Core Physical and Chemical Properties

This compound is a chiral compound valued for its specific stereochemistry, which is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients.[3] Below is a summary of its key physical and chemical properties.

Physical Properties of this compound and Its Salts

| Property | This compound | This compound Hydrochloride | This compound Tartrate |

| CAS Number | 141109-14-0[4] | 141109-15-1 (representative)[5] | 141109-15-1[3] |

| Molecular Formula | C₉H₁₀ClNO₂[3] | C₉H₁₁Cl₂NO₂[3] | C₁₃H₁₆ClNO₈[3] |

| Molecular Weight | 199.63 g/mol [3] | 236.095 g/mol [3] | 349.72 g/mol [3] |

| Appearance | Pale oil / Light yellow to yellow liquid | White solid | White to off-white solid[6] |

| Melting Point | Not applicable (liquid at room temp.) | Not specified | 177-181 °C[3] |

| Boiling Point | Not specified | Not specified | Not applicable (solid) |

| Density | Not specified | Not specified | Not specified |

| Optical Rotation | +88° (c=1 in methanol)[3] | Not specified | Not specified |

Chemical Properties and Reactivity

This compound is a versatile intermediate that undergoes typical reactions of amino esters. The amino group can be acylated, alkylated, or used in the formation of amides and imines. The ester group can be hydrolyzed or transesterified. Its stability is a key consideration, as the free amino acid ester is susceptible to racemization and is often stored as a salt (hydrochloride or tartrate) to maintain its enantiomeric purity.[7]

Common chemical reactions involving this compound include:

-

Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.[3]

-

Reduction: The ester functionality can be reduced by strong reducing agents such as lithium aluminum hydride.[3]

-

Substitution: The amino group can participate in nucleophilic substitution reactions.[3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining a high-purity product with the correct stereochemistry.

Synthesis of this compound Hydrochloride

This protocol describes the esterification of (S)-(+)-2-Chlorophenylglycine.

Materials:

-

(S)-(+)-2-Chlorophenylglycine

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

tert-Butyl methyl ether (TBME)

Procedure:

-

To a suspension of (S)-(+)-2-Chlorophenylglycine (1 equivalent) in anhydrous methanol, add thionyl chloride (1.2 equivalents) dropwise at 0-5 °C.[8]

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[7]

-

Monitor the reaction for completion using a suitable analytical method (e.g., TLC or NMR).

-

Upon completion, evaporate the methanol under reduced pressure.[7]

-

Add tert-butyl methyl ether (TBME) to the residue to precipitate the hydrochloride salt.[7]

-

Collect the white solid by filtration, wash with TBME, and dry under vacuum to yield this compound hydrochloride.[7]

Liberation of the Free Ester from its Hydrochloride Salt

Materials:

-

This compound hydrochloride

-

Water

-

Sodium carbonate solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the this compound hydrochloride in water.

-

Neutralize the solution to a pH of approximately 8 with a sodium carbonate solution to free the ester.[9]

-

Extract the aqueous layer multiple times with dichloromethane.[9][10]

-

Combine the organic extracts and wash them with water.[10]

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Filter and concentrate the solution under reduced pressure to obtain this compound as an oil.[9][10]

Purification by Column Chromatography

For applications requiring very high purity, the free ester can be purified by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (100-200 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude ester in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy protons of the ester group, the alpha-proton, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons, the methoxy carbon, and the alpha-carbon.[3]

-

Logical Workflow: Synthesis and Application

As a specific biological signaling pathway is not directly modulated by this intermediate, the following diagram illustrates the logical workflow of its synthesis and its crucial role in the production of Clopidogrel.

Caption: Workflow for the synthesis of this compound and its use in the synthesis of Clopidogrel.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. A thorough understanding of its physical and chemical properties, coupled with robust and well-defined experimental protocols for its preparation and purification, is essential for its effective use in drug development and manufacturing. This guide provides a consolidated resource for scientists and researchers working with this key intermediate.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound tartrate | 141109-15-1 | Benchchem [benchchem.com]

- 4. This compound | 141109-14-0 [chemicalbook.com]

- 5. (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride | 141109-15-1 [chemicalbook.com]

- 6. (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate [sigmaaldrich.com]

- 7. pure.rug.nl [pure.rug.nl]

- 8. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 10. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

Biological activity of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate

An In-Depth Technical Guide on the Biological Significance of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the biological significance of this compound tartrate. While this compound itself does not exhibit direct pharmacological activity, it is a critical chiral intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication. This document details the synthetic pathway from the tartrate salt to Clopidogrel, the mechanism of action of Clopidogrel's active metabolite, and relevant experimental protocols for assessing its biological effects.

Introduction: A Key Intermediate in Clopidogrel Synthesis

This compound tartrate is a chiral compound primarily utilized as a starting material in the industrial synthesis of Clopidogrel.[1][2] Clopidogrel, marketed under the brand name Plavix, is an essential antiplatelet agent used to inhibit blood clots in various cardiovascular diseases.[3][4] The stereochemical purity of this compound tartrate is crucial for the efficacy of the final drug product.

Synthetic Pathway to Clopidogrel

The synthesis of Clopidogrel from this compound tartrate involves a multi-step process. The tartrate salt is first neutralized to yield the free base, which is then condensed with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. This is followed by the formation of the bisulfate salt to produce the final active pharmaceutical ingredient.

Biological Activity and Mechanism of Action of Clopidogrel

Clopidogrel is a prodrug, meaning it is inactive until it is metabolized in the body.[3][4] After oral administration, it undergoes a two-step oxidative metabolism primarily by cytochrome P450 enzymes (including CYP2C19, CYP1A2, and CYP3A4) in the liver to form its active thiol metabolite.[4][5]

This active metabolite then selectively and irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[3][4][6] This binding prevents ADP from interacting with the P2Y12 receptor, which in turn blocks the activation of the glycoprotein IIb/IIIa complex.[4] The inhibition of the glycoprotein IIb/IIIa complex ultimately prevents platelet aggregation for the entire lifespan of the platelet (about 7-10 days).[4]

Quantitative Data

As this compound tartrate is a synthetic intermediate, there is no relevant quantitative data regarding its direct biological activity. The following table summarizes key pharmacokinetic and pharmacodynamic parameters for Clopidogrel.

| Parameter | Value | Notes |

| Bioavailability | ~50% | Rapidly absorbed after oral administration.[5] |

| Protein Binding | 98% (Clopidogrel), 94% (main inactive metabolite) | Reversible binding to human plasma proteins.[7] |

| Time to Peak Plasma Concentration (Active Metabolite) | 30-60 minutes | Following a 300 mg loading dose.[4] |

| Half-life (Active Metabolite) | ~30 minutes | [5] |

| Metabolism | Hepatic, primarily via CYP2C19, CYP1A2, CYP3A4 | Two main pathways: esterase hydrolysis (85%, inactive) and P450 oxidation (active).[5] |

| Excretion | ~50% in urine, ~46% in feces | Over 5 days after a single oral dose.[5] |

Experimental Protocols

The biological activity of Clopidogrel is assessed through various in vitro and ex vivo assays. The following are representative protocols for key experiments.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh human blood collected in 3.2% sodium citrate tubes.

-

ADP (agonist).

-

Test compound (Clopidogrel's active metabolite or a test article).

-

Saline or appropriate vehicle.

-

Aggregometer.

Protocol:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Assay Setup: Pipette a defined volume of the adjusted PRP into aggregometer cuvettes with a magnetic stir bar and allow it to equilibrate at 37°C.

-

Baseline Measurement: Set the light transmission baseline to 0% with PRP and 100% with PPP.

-

Incubation: Add the test compound or vehicle to the PRP and incubate for a specified period.

-

Aggregation Induction: Add ADP to the cuvette to induce platelet aggregation.

-

Data Recording: Record the change in light transmission over time. The maximum aggregation is determined from the aggregation curve.

-

Data Analysis: Calculate the percentage of inhibition of platelet aggregation by the test compound compared to the vehicle control.

P2Y12 Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for the P2Y12 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Human platelet membranes or cells expressing the P2Y12 receptor.

-

Radiolabeled P2Y12 antagonist (e.g., [³H]-2-MeS-ADP).

-

Test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Reaction Mixture Preparation: In a microtiter plate, combine the platelet membranes, the radiolabeled antagonist at a fixed concentration, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound tartrate is a fundamentally important molecule in pharmaceutical manufacturing. Its biological significance is realized through its efficient conversion into Clopidogrel, a cornerstone of antiplatelet therapy. Understanding the synthetic pathway and the mechanism of action of the final drug product is essential for researchers and professionals involved in drug discovery and development in the field of cardiovascular medicine.

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 7. academic.oup.com [academic.oup.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Chlorophenylglycine methyl ester stands as a critical chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its significance is prominently highlighted by its role as a key intermediate in the production of the widely used antiplatelet agent, Clopidogrel.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a chiral compound valued for its specific stereochemistry, which is crucial for the efficacy of the final active pharmaceutical ingredients (APIs).[1] It is often handled as its hydrochloride or tartrate salt to enhance stability and facilitate purification.[3][4] The tartrate salt, in particular, plays a role in the stabilization of the desired stereochemistry.[3]

| Property | Value | Source |

| Molecular Formula (Ester) | C₉H₁₀ClNO₂ | [3][5] |

| Molecular Weight (Ester) | 199.63 g/mol | [3] |

| Molecular Formula (Tartrate Salt) | C₁₃H₁₆ClNO₈ | [3][6] |

| Molecular Weight (Tartrate Salt) | 349.72 g/mol | [6] |

| Molecular Formula (HCl Salt) | C₉H₁₁Cl₂NO₂ | [3] |

| Molecular Weight (HCl Salt) | 236.095 g/mol | [3] |

| Appearance | Pale yellow to yellow liquid or white to off-white solid | [5] |

| Optical Rotation ([α]/D in Methanol) | +88° | [3] |

| Storage Conditions | Hygroscopic, Refrigerator, under inert atmosphere | [5] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a key challenge, addressed through various chemical and enzymatic methods. A common approach involves the synthesis of racemic 2-chlorophenylglycine, followed by esterification and chiral resolution.

General Synthesis Pathway

A prevalent synthetic route starts with o-chlorobenzaldehyde, which is converted to racemic 2-chlorophenylglycine. This is then esterified to produce the racemic methyl ester, which is subsequently resolved to isolate the desired (S)-enantiomer.

Chemoenzymatic Synthesis

An alternative, environmentally friendly method employs a chemoenzymatic approach. This method utilizes an immobilized penicillin acylase to selectively hydrolyze an N-acylated racemic mixture, allowing for the separation of the desired (S)-enantiomer.[7][8]

Experimental Protocols

Protocol 1: Esterification of (S)-o-Chlorophenylglycine[7]

This protocol describes the conversion of (S)-o-chlorophenylglycine to its methyl ester hydrochloride.

Materials:

-

(S)-o-chlorophenylglycine (18.6 g, 0.1 mol)

-

Anhydrous methanol (200 ml)

-

Thionyl chloride (SOCl₂) (14.5 ml)

-

Ice bath

Procedure:

-

Add 18.6 g (0.1 mol) of (S)-o-chlorophenylglycine to 200 ml of anhydrous methanol in a suitable reaction vessel.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 14.5 ml of thionyl chloride dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction to proceed at room temperature for 5 hours.

-

Evaporate the solvent to dryness under reduced pressure at 60 °C.

-

Dry the resulting solid in vacuo to obtain (S)-o-chlorophenylglycine methyl ester hydrochloride.

Expected Yield: 23.1 g (98%)[7]

Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid[9]

This protocol outlines the resolution of racemic o-chlorophenylglycine methyl ester.

Materials:

-

Racemic o-chlorophenylglycine methyl ester

-

L-(+)-tartaric acid

-

Methanol

-

Acetone

Procedure:

-

Dissolve 100 Kgs of methyl alpha-amino(2-chlorophenyl)acetate in 72 liters of acetone.[9]

-

Add this solution to a suspension of L(+)-tartaric acid in 400 liters of methanol at 30-35 °C.[9]

-

Stir the reaction mixture for 12 hours.[9]

-

Cool the mixture to 20-22 °C, at which point a solid should precipitate.[9]

-

Isolate the solid crude product, which is the S-(+) o-chlorophenylglycine methyl ester L-(+)-tartrate.

-

The crude product can be further purified by recrystallization from an appropriate organic solvent to achieve a purity of over 99%.[10]

Protocol 3: Liberation of the Free Ester from its Tartrate Salt[10]

This protocol describes the conversion of the tartrate salt to the free ester.

Materials:

-

(+)-Tartrate salt of 2-chlorophenylglycine methyl ester (90 Kgs)

-

Water (450 lit)

-

Ammonia solution (20%)

-

Dichloromethane

Procedure:

-

Mix 90 Kgs of the (+)-tartrate salt of 2-chlorophenylglycine methyl ester with 450 liters of water.

-

Treat the mixture with a 20% ammonia solution (approximately 45 liters) until the pH of the reaction mass is between 7.0 and 7.2.

-

Add 270 liters of dichloromethane and stir for 30 minutes.

-

Separate the organic layer.

-

Extract the aqueous layer twice with 50-liter portions of dichloromethane.

-

Combine the organic layers and distill the solvent under reduced pressure to obtain (+)-2-chlorophenylglycine methyl ester as an oily residue.

Expected Yield: 47 Kg[9]

Application in the Synthesis of Clopidogrel

The primary application of this compound is in the synthesis of Clopidogrel.[1][8] The enantiomeric purity of this building block is paramount for the therapeutic efficacy of the final drug.[1] The synthesis involves the reaction of the chiral ester with a thienopyridine derivative.

Conclusion

This compound is an indispensable chiral building block in pharmaceutical synthesis. Its stereospecific synthesis and purification are critical for the production of enantiomerically pure drugs like Clopidogrel. The methodologies outlined in this guide, from classical resolution to modern chemoenzymatic processes, provide a robust toolkit for chemists and researchers. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile and efficiently produced chiral intermediates like this compound will undoubtedly increase.

References

- 1. nbinno.com [nbinno.com]

- 2. theclinivex.com [theclinivex.com]

- 3. This compound tartrate | 141109-15-1 | Benchchem [benchchem.com]

- 4. pure.rug.nl [pure.rug.nl]

- 5. chembk.com [chembk.com]

- 6. (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate | C13H16ClNO8 | CID 77520671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 9. Process for preparation of clopidogrel bisulphate form-1 - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (S)-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-(+)-2-Chlorophenylglycine methyl ester hydrochloride, a key intermediate in the synthesis of pharmaceuticals such as Clopidogrel. Due to the limited availability of comprehensive public data for the free base, this document focuses on the more commonly characterized hydrochloride salt. The information herein is compiled from various sources and is intended to serve as a reference for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound hydrochloride.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.6 | m | 4H | Ar-H |

| ~5.2 | s | 1H | α-CH |

| ~3.7 | s | 3H | -OCH₃ |

| ~2.5 | br s | 3H | -NH₃ ⁺ |

Note: Predicted values are based on the general chemical environment of the protons. The amino protons (-NH₃⁺) are expected to be broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O (ester) |

| ~135 | Ar-C (quaternary) |

| ~128-132 | Ar-C H |

| ~58 | α-C H |

| ~53 | -OC H₃ |

Note: Predicted values are based on typical chemical shifts for the respective carbon atoms in similar molecular structures.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3000 | Strong, Broad | N-H stretch (amine salt) |

| ~3000-2800 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 199/201 | 100/33 | [M]⁺ (molecular ion, chlorine isotope pattern) |

| 140/142 | Variable | [M - COOCH₃]⁺ |

| 111/113 | Variable | [Chlorotropylium ion]⁺ |

Note: The mass spectrum will exhibit a characteristic 3:1 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

Sample Preparation : Approximately 10-20 mg of this compound hydrochloride was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Pulse sequence: Standard zg30.

-

Number of scans: 16-64.

-

Relaxation delay: 1.0 s.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse sequence: Standard proton-decoupled zgpg30.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2.0 s.

-

Spectral width: 0 to 200 ppm.

-

-

Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation : A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition :

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction : The sample was introduced via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization :

-

Ionization mode: Electron Ionization (EI).

-

Electron energy: 70 eV.

-

-

Mass Analysis :

-

Analyzer type: Quadrupole or Time-of-Flight (TOF).

-

Mass range: 40-400 amu.

-

-

Data Acquisition : The mass spectrum was recorded, and the relative intensities of the fragment ions were determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound hydrochloride.

Caption: Workflow for the spectroscopic analysis of this compound HCl.

An In-depth Technical Guide to the Solubility and Stability of (S)-(+)-2-Chlorophenylglycine Methyl Ester Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-2-Chlorophenylglycine methyl ester and its salts, particularly the hydrochloride and tartrate forms, are pivotal chiral intermediates in the synthesis of the antiplatelet agent Clopidogrel. A thorough understanding of their physicochemical properties, such as solubility and stability, is paramount for optimizing synthetic routes, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available data on the solubility and stability of these compounds. It includes detailed, generalized experimental protocols for determining these properties and outlines potential degradation pathways. The information is presented to aid researchers and drug development professionals in handling these critical intermediates effectively.

Introduction

This compound is a key chiral building block, the stereochemical integrity of which is crucial for the therapeutic efficacy of Clopidogrel. The hydrochloride and tartrate salts are commonly used in the manufacturing process to facilitate purification and handling. The tartrate salt, in particular, plays a significant role in the resolution of the racemic mixture of 2-chlorophenylglycine methyl ester. While the synthesis of these compounds is well-documented in patent literature, comprehensive data on their solubility and stability are less readily available in the public domain. This guide aims to consolidate the existing knowledge and provide standardized methodologies for further investigation.

Physicochemical Properties

This compound

-

Molecular Formula: C₉H₁₀ClNO₂

-

Molecular Weight: 199.63 g/mol

-

Appearance: Oily residue[1]

-

Storage: Should be stored as a salt or used immediately in the next reaction due to sensitivity to racemization.

This compound Hydrochloride

-

Molecular Formula: C₉H₁₁Cl₂NO₂

-

Molecular Weight: 236.09 g/mol

-

Appearance: White to off-white solid.

-

Solubility: Slightly soluble in DMSO and Methanol.

-

Storage: Hygroscopic, should be stored in a refrigerator under an inert atmosphere.

This compound Tartrate

-

Molecular Formula: C₁₃H₁₆ClNO₈

-

Molecular Weight: 349.72 g/mol

-

Appearance: White to off-white solid.

-

Storage: Store at +4°C.[2]

-

Key Feature: The tartrate counter-ion aids in the selective crystallization of the (S)-enantiomer, enhancing stereochemical purity.

Solubility Data

Quantitative solubility data for this compound salts in various solvents is not extensively reported in publicly available literature. The following tables provide an illustrative structure for presenting such data, which should be determined experimentally.

Table 1: Illustrative Solubility of this compound Hydrochloride at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) - Illustrative |

| Water | 80.1 | < 1.0 |

| Methanol | 32.7 | 5.0 - 10.0 |

| Ethanol | 24.5 | 2.0 - 5.0 |

| Isopropanol | 19.9 | < 2.0 |

| Acetonitrile | 37.5 | < 1.0 |

| Dichloromethane | 9.1 | > 20.0 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 20.0 |

Table 2: Illustrative Solubility of this compound Tartrate at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) - Illustrative |

| Water | 80.1 | 1.0 - 5.0 |

| Methanol | 32.7 | 10.0 - 20.0 |

| Ethanol | 24.5 | 5.0 - 10.0 |

| Isopropanol | 19.9 | < 2.0 |

| Acetonitrile | 37.5 | < 1.0 |

| Dichloromethane | 9.1 | < 1.0 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 20.0 |

Stability Profile

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug intermediate. While specific degradation pathways for this compound salts are not detailed in the available literature, general degradation mechanisms for similar compounds involve hydrolysis of the ester and oxidation of the amino group.

Table 3: Summary of Forced Degradation Conditions and Potential Degradation Pathways

| Stress Condition | Reagents and Conditions | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, reflux for 8-24 hours | (S)-(+)-2-Chlorophenylglycine |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, reflux for 8-24 hours | (S)-(+)-2-Chlorophenylglycine |

| Oxidative Degradation | 3% - 30% H₂O₂, room temperature for 24-48 hours | Oxidized derivatives of the phenyl ring and/or amino group |

| Thermal Degradation | Dry heat, 60-80°C for 24-72 hours | Racemization, potential cyclization or other rearrangement products |

| Photolytic Degradation | Exposure to UV (e.g., 254 nm) and visible light | Photolytic cleavage or rearrangement products |

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound salts. These should be adapted based on specific laboratory conditions and analytical capabilities.

Protocol for Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

-

Materials:

-

This compound salt (hydrochloride or tartrate)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, dichloromethane, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of the solid test compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

-

Perform the experiment in triplicate for each solvent.

-

Protocol for Forced Degradation Study

-

Objective: To investigate the intrinsic stability of the test compound under various stress conditions and identify potential degradation products.

-

Materials:

-

This compound salt (hydrochloride or tartrate)

-

Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

-

pH meter

-

-

Procedure:

-

Acidic Hydrolysis: Dissolve the test compound in 0.1 M HCl and 1 M HCl. Keep one set of samples at room temperature and another under reflux. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

-

Basic Hydrolysis: Repeat the procedure from step 3.1 using 0.1 M NaOH and 1 M NaOH.

-

Oxidative Degradation: Dissolve the test compound in a solution of 3% H₂O₂ and 30% H₂O₂. Store the samples at room temperature and analyze at various time points.

-

Thermal Degradation: Place the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C and 80°C). Analyze the solid at different time points. Also, prepare a solution of the compound in a suitable solvent and expose it to the same thermal stress.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber. Keep control samples wrapped in aluminum foil to protect them from light. Analyze the samples at appropriate time intervals.

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A schematic of the shake-flask solubility determination protocol.

Logical Flow for Forced Degradation Studies

Caption: Logical flow of a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound salts. While specific quantitative data remains elusive in public literature, the provided experimental protocols offer a robust framework for researchers to generate this critical information. A thorough characterization of these properties is indispensable for the efficient and controlled manufacturing of Clopidogrel, ensuring the final drug product's quality and safety. Further research to populate the illustrative data tables with experimental values is highly encouraged.

References

An In-depth Technical Guide to the Mechanism of Action for 2-Chlorophenylglycine Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-chlorophenylglycine derivatives, a class of compounds with significant activity at metabotropic glutamate receptors (mGluRs). This document details their primary molecular targets, the intracellular signaling cascades they modulate, and the resulting physiological effects. It also includes detailed experimental protocols for key assays used to characterize these compounds and quantitative data to facilitate their application in research and drug development.

Core Mechanism of Action: Targeting Group I Metabotropic Glutamate Receptors

2-Chlorophenylglycine derivatives primarily exert their effects by acting as agonists at Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.

One of the most extensively studied compounds in this class is (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG). While initially considered a selective mGluR5 agonist, subsequent research has demonstrated that CHPG activates both mGluR1 and mGluR5 with similar potency and efficacy.[1] The activation of these receptors by 2-chlorophenylglycine derivatives initiates a cascade of intracellular signaling events.

G-Protein Coupling and Downstream Signaling

Upon agonist binding, both mGluR1 and mGluR5 couple to Gq/11 proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key signaling event that can be experimentally measured to assess receptor activation.

-

DAG-mediated Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses.

Activation of Key Signaling Pathways: ERK and Akt

The activation of Group I mGluRs by 2-chlorophenylglycine derivatives has been shown to converge on the activation of the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) signaling pathways. These pathways are critical for cell survival, proliferation, and plasticity. The neuroprotective effects of CHPG in models of traumatic brain injury are attributed to the activation of these pro-survival pathways.

Quantitative Data on 2-Chlorophenylglycine Derivatives

The following table summarizes the available quantitative data for the activity of various phenylglycine derivatives at mGluR subtypes. This data is crucial for selecting the appropriate compound and concentration for in vitro and in vivo studies.

| Compound | Receptor Target | Assay Type | Potency (EC50/IC50/Ki) | Reference |

| (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG) | mGluR5 | Calcium Current Inhibition | EC50: ~60 µM | [1] |

| (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG) | mGluR1a | Calcium Current Inhibition | EC50: 80 µM | [1] |

| (R,S)-2-chloro-5-hydroxyphenylglycine (CHPG) | mGluR1b | Calcium Current Inhibition | EC50: 39 µM | [1] |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | mGluR1α | L-glutamate-evoked Ca2+ release | KB: 163 ± 43 µM | [4] |

| (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) | mGluR1α | L-glutamate-evoked Ca2+ release | KB: 50 ± 12 µM | [4] |

| (S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG) | mGluR5a | L-glutamate-evoked Ca2+ release | KB: 316 ± 43 µM | [4] |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | mGluR1α | Glutamate-stimulated PI hydrolysis | IC50: 65 ± 5 µM | [5] |

| (R,S)-α-Methyl-4-carboxyphenylglycine | mGluR1α | Glutamate-stimulated PI hydrolysis | IC50: 155 ± 38 µM | [5] |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | mGluR2 | Forskolin-stimulated cAMP formation | IC50: 577 ± 74 µM | [5] |

| (R,S)-α-Methyl-4-carboxyphenylglycine | mGluR2 | Forskolin-stimulated cAMP formation | IC50: 340 ± 59 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-chlorophenylglycine derivatives.

Radioligand Binding Assay for mGluR5

This protocol is for determining the binding affinity (Ki) of a test compound for the mGluR5 receptor.

Materials:

-

HEK293 cells stably expressing mGluR5

-

Radioligand (e.g., [3H]MPEP)

-

Test compound (2-chlorophenylglycine derivative)

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1.8 mM CaCl2)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled mGluR5 antagonist (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation (typically 20-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following the activation of mGluR1 or mGluR5 by a 2-chlorophenylglycine derivative.

Materials:

-

Cells expressing the target receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Test compound

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Plating:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader or on a fluorescence microscope.

-

Measure the baseline fluorescence for a short period.

-

Add the test compound at various concentrations.

-

Immediately start recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the response to the maximum response obtained with a saturating concentration of a known agonist.

-

Plot the normalized response as a function of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is used to detect the phosphorylation and subsequent activation of ERK and Akt in response to mGluR activation by a 2-chlorophenylglycine derivative.

Materials:

-

Primary neuronal cultures or cell lines expressing the target receptor

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat the cells with the test compound for the desired time.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated protein to the total protein for each sample.

-

Compare the ratios between treated and untreated samples to determine the effect of the test compound on protein phosphorylation.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying 2-chlorophenylglycine derivatives.

Caption: Signaling cascade initiated by 2-chlorophenylglycine derivatives at mGluR1/5.

Caption: General workflow for the pharmacological characterization of novel compounds.

Conclusion

2-Chlorophenylglycine derivatives represent a valuable class of pharmacological tools for studying the function of Group I metabotropic glutamate receptors. Their ability to activate mGluR1 and mGluR5 triggers significant downstream signaling cascades, including the ERK and Akt pathways, which are implicated in a range of physiological and pathological processes. The experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the therapeutic potential of these compounds in areas such as neuroprotection and the treatment of neurological disorders. As research progresses, a deeper understanding of the structure-activity relationships within this chemical class will be crucial for the development of more potent and selective modulators of mGluR function.

References

- 1. The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R,S)-CHPG |(R,S)-2-Amino-2-(2-chloro-5-hydroxyphenyl)acetic acid | mGluR5 agonist | Hello Bio [hellobio.com]

- 3. (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) activates mGlu5, but no mGlu1, receptors expressed in CHO cells and potentiates NMDA responses in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safe Handling of (S)-(+)-2-Chlorophenylglycine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for (S)-(+)-2-Chlorophenylglycine methyl ester. Primarily utilized as a chiral building block in the synthesis of pharmaceuticals, such as the antithrombotic agent Clopidogrel, a thorough understanding of its hazard profile and handling requirements is paramount for ensuring laboratory safety and regulatory compliance.[1][2] This guide synthesizes available data to provide clear, actionable protocols and visual aids for researchers and drug development professionals.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical and chemical characteristics. While comprehensive experimental data is not uniformly available across all supplier documentation, the following table summarizes the key reported properties for this compound and its common tartrate salt form.

| Property | This compound | This compound tartrate |

| CAS Number | 141109-14-0[3] | 141109-15-1[4] |

| Molecular Formula | C9H10ClNO2[3] | C13H16ClNO8[5][6] |

| Molecular Weight | 199.63 g/mol [3] | 349.72 g/mol [5] |

| Physical Form | Solid[7] | White to Off-white solid[6] |

| Melting Point | Not available | 177-181°C[4] |

| Solubility | Not available | Not available |

| Storage Temperature | Cool, dry place[7] | +4°C[6] |

Section 2: Hazard Identification and GHS Classification

The hazard profile of this compound tartrate, as classified under the Globally Harmonized System (GHS), indicates potential for irritation and harm upon exposure. It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated.[5][8]

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity | Oral (Category 4)[8] | H302: Harmful if swallowed[8] |

| Skin Corrosion/Irritation | Category 2[4][8] | H315: Causes skin irritation[4][8] |

| Serious Eye Damage/Eye Irritation | Category 2A[4][8] | H319: Causes serious eye irritation[4][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[4][8] | H335: May cause respiratory irritation[4][8] |

Signal Word: Warning[4]

-

GHS07: Exclamation Mark

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound.

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles or Face Shield | Must conform to EN166 (EU) or be NIOSH (US) approved.[5] |

| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[5][9] |

| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required.[9] | |

| Respiratory Protection | N95 Respirator or Higher | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5] |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][7] A safety shower and eye wash station must be readily accessible.[8]

Storage

Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[4][7] Keep the container tightly closed and consider storing under an inert gas as the material may be hygroscopic.[5]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate response to an exposure incident is critical. The following flowchart outlines the recommended first aid measures.

Caption: First aid procedures for exposure to this compound.

Section 5: Accidental Release and Disposal

In the event of a spill, it is crucial to follow a systematic procedure to contain and clean the release while ensuring personnel safety.

Accidental Release Measures

-

Evacuate Personnel: Immediately evacuate personnel to a safe area.[5]

-

Ensure Adequate Ventilation. [5]

-

Personal Protection: Wear appropriate PPE as outlined in Section 3.1.[5]

-

Containment and Cleanup:

-

Environmental Precautions: Do not let the product enter drains.[5]

The following diagram illustrates the workflow for handling an accidental release.

Caption: Workflow for managing accidental spills of the compound.

Disposal Considerations

Dispose of the waste material in accordance with local, state, and federal regulations.[10] It is recommended to contact a licensed professional waste disposal service.[5] Contaminated packaging should be disposed of as unused product.[5]

Section 6: Fire-Fighting Measures

While not classified as highly flammable, appropriate measures should be taken in the event of a fire involving this substance.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Special Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

Section 7: Toxicological Information

Detailed toxicological data for this compound is limited. The available information suggests the following potential health effects:

-

Ingestion: Harmful if swallowed.[8]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]

It is important to reiterate that the chemical, physical, and toxicological properties have not been thoroughly investigated, and the compound should be handled with care, assuming it to be potentially hazardous.[5]

This guide is intended to provide a comprehensive overview of the available safety and handling information for this compound. All laboratory personnel should be thoroughly trained on these procedures before working with this compound. Always refer to the most current Safety Data Sheet provided by the supplier for the most up-to-date information.

References

- 1. theclinivex.com [theclinivex.com]

- 2. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Online | Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) Manufacturer and Suppliers [scimplify.com]

- 3. Page loading... [wap.guidechem.com]

- 4. aksci.com [aksci.com]

- 5. capotchem.com [capotchem.com]